4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-3-17(4-2)22(19,20)12-7-5-11(6-8-12)13(18)16-14-15-9-10-21-14/h5-10H,3-4H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKFFDDYBRWXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzamide with diethylsulfamoyl chloride to introduce the diethylsulfamoyl group. This intermediate is then reacted with 2-bromo-1,3-thiazole under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the thiazole ring
Scientific Research Applications
4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide with structurally analogous compounds, focusing on substituent effects, bioactivity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
This compound exhibited 119.09% activity in plant growth assays, suggesting nitro-substituted derivatives may outperform non-nitrated analogs in specific applications. Replacement of the sulfamoyl group with a carbamothioyl moiety (as in N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}benzamide ) altered bioactivity profiles, with notable GPCR ligand and kinase inhibition scores. This highlights the importance of sulfur-containing groups in modulating target selectivity.
Molecular Weight and Solubility: The addition of a nitro group (e.g., in ) increases molecular weight from 433.5 to 460.5 g/mol, which may reduce solubility but enhance binding affinity through hydrophobic interactions. The methylsulfanyl group in introduces a lighter substituent (vs.
Pyridinyl derivatives may exhibit enhanced solubility due to the basic nitrogen, whereas nitrophenyl groups could improve electron-deficient character for enzyme inhibition.
Comparative SAR Insights :
- Diethylsulfamoyl derivatives (e.g., ) demonstrate balanced electronic and steric effects, making them versatile scaffolds for further optimization.
- Compounds with bulkier substituents (e.g., bis(2-methoxyethyl)sulfamoyl in ) show higher bioactivity but may face challenges in pharmacokinetics due to increased lipophilicity.
Biological Activity
4-(Diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C14H17N3O3S2
- CAS Number : 300697-42-1
The structure features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzamide Core : The reaction of benzoic acid with thionyl chloride forms benzoyl chloride, which is then reacted with ammonia to yield benzamide.
- Introduction of the Diethylsulfamoyl Group : This is achieved by reacting the benzamide with diethylsulfamoyl chloride in the presence of a base.
- Attachment of the Thiazolyl Group : The final step involves reacting the intermediate product with 2-aminothiazole under controlled conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
These findings suggest that the compound could be developed as an effective antimicrobial agent.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can potentially lead to reduced inflammation in various conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes critical for microbial survival.
- Anti-inflammatory Activity : It inhibits COX enzymes, thus reducing the production of pro-inflammatory mediators.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates. The results showed that it effectively inhibited growth in multidrug-resistant strains, highlighting its potential as a treatment option in resistant infections.
Study on Anti-inflammatory Properties
Another study investigated the anti-inflammatory effects using animal models. The administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.
Q & A
Q. What are the established synthetic routes for 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Sulfonylation : Introducing the diethylsulfamoyl group via reaction with sulfonyl chlorides under controlled pH (basic conditions) .
- Amidation : Coupling the sulfonylated intermediate with a thiazol-2-amine derivative using coupling agents like EDCI or HOBt .
- Optimization : Critical parameters include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and reaction time (6–12 hours). Catalysts such as DMAP may enhance yield .
Q. What analytical techniques are recommended for structural characterization?
- X-ray Crystallography : For unambiguous confirmation of molecular geometry, use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- NMR Spectroscopy : H and C NMR to verify functional groups (e.g., sulfonamide protons at δ 2.8–3.2 ppm; thiazole carbons at δ 165–170 ppm) .
- HPLC-MS : Purity assessment (>95%) and molecular weight confirmation (e.g., [M+H] at m/z ~407) .
Q. What are the primary biological targets or pathways associated with this compound?
- Enzyme Inhibition : The thiazole and sulfonamide moieties suggest interactions with enzymes like acetylcholinesterase (AChE) or kinases .
- Anti-inflammatory Pathways : Analogous compounds inhibit NF-κB signaling, reducing pro-inflammatory cytokine production .
- Antimicrobial Activity : Thiazole derivatives often disrupt bacterial cell wall synthesis or fungal ergosterol pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Validate protocols (e.g., MIC for antimicrobial studies) against reference strains .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing diethylsulfamoyl with morpholine-sulfonamide) to isolate pharmacophoric groups .
- Dose-Response Analysis : Use nonlinear regression to calculate EC/IC values, ensuring statistical power (n ≥ 3 replicates) .
Q. What computational strategies are effective for predicting binding modes or pharmacokinetics?
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets like AChE (PDB ID: 4EY7). Focus on hydrogen bonding with the thiazole nitrogen and sulfonamide oxygen .
- ADMET Prediction : Use SwissADME to assess logP (predicted ~3.2) and BBB permeability, critical for CNS-targeted applications .
Q. How can synthetic yields be improved without compromising purity?
- Design of Experiments (DoE) : Apply factorial design to optimize solvent (e.g., acetonitrile vs. DCM), stoichiometry, and temperature .
- Workflow Automation : Use flow chemistry for precise control of exothermic reactions (e.g., sulfonylation) .
- Purification : Gradient flash chromatography (hexane/EtOAc) or preparative HPLC with C18 columns .
Q. What methodologies are recommended for studying structure-activity relationships (SAR)?
- Substituent Scanning : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups (NO) at the benzamide para position .
- 3D-QSAR : Build CoMFA models using steric/electrostatic fields from crystallographic data .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors in the sulfonamide group) using MOE or Discovery Studio .
Q. How can stability under physiological conditions be evaluated?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS .
- Solubility Analysis : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Consider co-solvents (e.g., PEG 400) for poor solubility (<10 µg/mL) .
Q. What advanced techniques are used to study polymorphism or crystallinity?
Q. How can synergistic effects with other therapeutic agents be systematically explored?
- Checkerboard Assay : Combine with known inhibitors (e.g., β-lactams for antimicrobial synergy) and calculate fractional inhibitory concentration indices (FICI) .
- Transcriptomics : Perform RNA-seq on treated cell lines to identify co-regulated pathways (e.g., apoptosis genes in cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
